5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorothiophenol with a suitable pyridinone precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The fluorophenyl and sulfanyl groups may facilitate binding to enzymes or receptors, modulating their activity. The acetyl group can participate in acetylation reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-3-(4-fluorophenyl)isoxazole: Shares the acetyl and fluorophenyl groups but differs in the core structure.
4-Methyl-1-phenylpyridin-2(1H)-one: Lacks the acetyl and sulfanyl groups, resulting in different chemical properties.
Uniqueness
The presence of both fluorophenyl and sulfanyl groups enhances its versatility in chemical synthesis and biological research .
Properties
CAS No. |
918542-21-9 |
---|---|
Molecular Formula |
C20H16FNO2S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-acetyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C20H16FNO2S/c1-13-18(14(2)23)12-22(16-6-4-3-5-7-16)20(24)19(13)25-17-10-8-15(21)9-11-17/h3-12H,1-2H3 |
InChI Key |
UXOXVEWYRZBMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)SC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.